molecular formula C5H3Cl3F6O3S B12339492 [2,2,2-Trifluoro-1-(trichloromethyl)-1-(trifluoromethyl)ethyl] methanesulfonate

[2,2,2-Trifluoro-1-(trichloromethyl)-1-(trifluoromethyl)ethyl] methanesulfonate

Cat. No.: B12339492
M. Wt: 363.5 g/mol
InChI Key: QEJUXLIOILKVQJ-UHFFFAOYSA-N
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Description

[2,2,2-Trifluoro-1-(trichloromethyl)-1-(trifluoromethyl)ethyl] methanesulfonate is a complex organofluorine compound It is characterized by the presence of both trifluoromethyl and trichloromethyl groups, making it a unique and highly reactive molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,2,2-Trifluoro-1-(trichloromethyl)-1-(trifluoromethyl)ethyl] methanesulfonate typically involves the reaction of methanesulfonyl chloride with a precursor compound containing the trifluoromethyl and trichloromethyl groups. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

[2,2,2-Trifluoro-1-(trichloromethyl)-1-(trifluoromethyl)ethyl] methanesulfonate can undergo various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the methanesulfonate group.

    Oxidation and Reduction: The trifluoromethyl and trichloromethyl groups can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong nucleophiles such as alkoxides and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile to enhance reactivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield products where the methanesulfonate group is replaced by another functional group.

Scientific Research Applications

Chemistry

In chemistry, [2,2,2-Trifluoro-1-(trichloromethyl)-1-(trifluoromethyl)ethyl] methanesulfonate is used as a reagent in organic synthesis. Its unique reactivity makes it valuable for introducing trifluoromethyl and trichloromethyl groups into target molecules.

Biology and Medicine

The compound’s potential biological activity is of interest in medicinal chemistry. Researchers are exploring its use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its reactivity can be harnessed to create novel compounds with desirable properties for various applications.

Mechanism of Action

The mechanism by which [2,2,2-Trifluoro-1-(trichloromethyl)-1-(trifluoromethyl)ethyl] methanesulfonate exerts its effects involves its ability to act as an electrophile in chemical reactions. The methanesulfonate group is a good leaving group, facilitating nucleophilic substitution reactions. The trifluoromethyl and trichloromethyl groups can interact with molecular targets through various pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl Chloride: A simpler compound with similar reactivity but lacking the trifluoromethyl and trichloromethyl groups.

    Trifluoromethyl Sulfonates: Compounds containing the trifluoromethyl group and a sulfonate group, used in similar applications.

    Trichloromethyl Sulfonates: Compounds containing the trichloromethyl group and a sulfonate group, also used in similar applications.

Uniqueness

The uniqueness of [2,2,2-Trifluoro-1-(trichloromethyl)-1-(trifluoromethyl)ethyl] methanesulfonate lies in the combination of both trifluoromethyl and trichloromethyl groups, which impart distinct chemical properties and reactivity. This makes it a versatile reagent in various fields of research and industry.

Properties

Molecular Formula

C5H3Cl3F6O3S

Molecular Weight

363.5 g/mol

IUPAC Name

[1,1,1-trichloro-3,3,3-trifluoro-2-(trifluoromethyl)propan-2-yl] methanesulfonate

InChI

InChI=1S/C5H3Cl3F6O3S/c1-18(15,16)17-2(3(6,7)8,4(9,10)11)5(12,13)14/h1H3

InChI Key

QEJUXLIOILKVQJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC(C(F)(F)F)(C(F)(F)F)C(Cl)(Cl)Cl

Origin of Product

United States

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